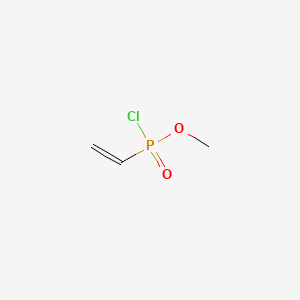
Methyl vinylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl vinylphosphonochloridate is an organophosphorus compound with the chemical formula C3H6ClO2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of both vinyl and phosphonochloridate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl vinylphosphonochloridate can be synthesized through several methods. One common method involves the reaction of methyl vinylphosphonate with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl vinylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methyl vinylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Addition Products: Addition reactions yield products where the vinyl group has been modified.
Hydrolysis Products: Methyl vinylphosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Methyl vinylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl vinylphosphonochloridate involves its reactivity with nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the phosphonochloridate group can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the reactants and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonochloridate: Similar in structure but lacks the vinyl group.
Vinylphosphonochloridate: Similar but lacks the methyl group.
Methyl vinylphosphonate: Similar but lacks the chloridate group.
Uniqueness
Methyl vinylphosphonochloridate is unique due to the presence of both vinyl and phosphonochloridate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C3H6ClO2P |
|---|---|
Peso molecular |
140.50 g/mol |
Nombre IUPAC |
1-[chloro(methoxy)phosphoryl]ethene |
InChI |
InChI=1S/C3H6ClO2P/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
Clave InChI |
DCRABCVDJBYXRS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


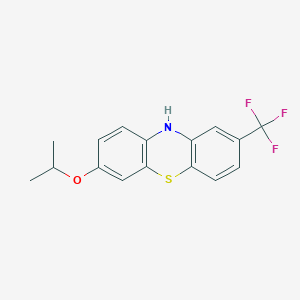

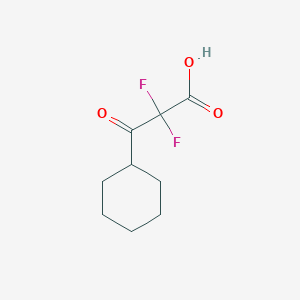


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
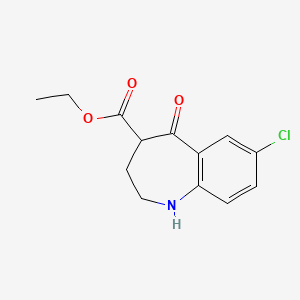
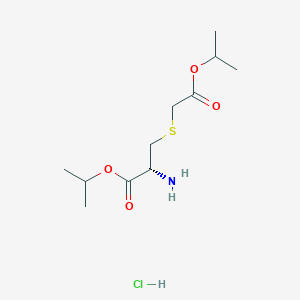
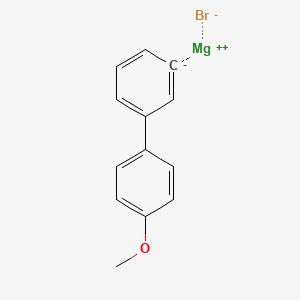
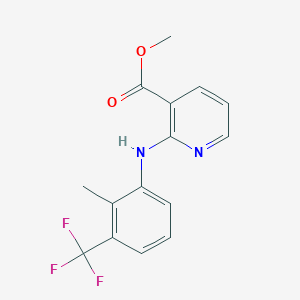
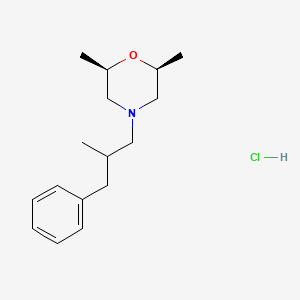
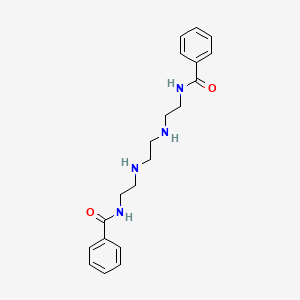
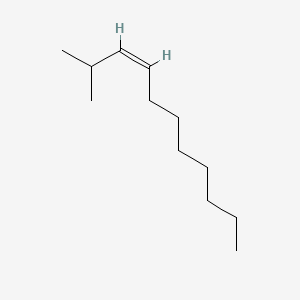
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
